molecular formula C7H12N4 B12871516 N-(1H-Pyrazol-3-yl)butyrimidamide

N-(1H-Pyrazol-3-yl)butyrimidamide

Cat. No.: B12871516
M. Wt: 152.20 g/mol
InChI Key: FDENRRMCMWBDDX-UHFFFAOYSA-N
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Description

N-(1H-Pyrazol-3-yl)butyrimidamide is a heterocyclic compound that features a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Pyrazol-3-yl)butyrimidamide typically involves the reaction of a pyrazole derivative with a butyrimidamide precursor. One common method includes the use of 3-aminopyrazole as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Pyrazol-3-yl)butyrimidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Mechanism of Action

The mechanism of action of N-(1H-Pyrazol-3-yl)butyrimidamide involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-Pyrazol-3-yl)butyrimidamide is unique due to its specific combination of the pyrazole ring and butyrimidamide group.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

N'-(1H-pyrazol-5-yl)butanimidamide

InChI

InChI=1S/C7H12N4/c1-2-3-6(8)10-7-4-5-9-11-7/h4-5H,2-3H2,1H3,(H3,8,9,10,11)

InChI Key

FDENRRMCMWBDDX-UHFFFAOYSA-N

Isomeric SMILES

CCC/C(=N/C1=CC=NN1)/N

Canonical SMILES

CCCC(=NC1=CC=NN1)N

Origin of Product

United States

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